molecular formula C14H17NO4 B14485497 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone CAS No. 64590-16-5

3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Cat. No.: B14485497
CAS No.: 64590-16-5
M. Wt: 263.29 g/mol
InChI Key: IRYUPMWCPPTVCP-UHFFFAOYSA-N
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Description

3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring, a butenyloxy group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(3-Butenyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-buten-1-ol in the presence of a suitable catalyst.

    Formation of 3-(4-(3-Butenyloxy)phenyl)-2-oxazolidinone: The intermediate 4-(3-Butenyloxy)benzaldehyde is then reacted with an appropriate amine and carbon dioxide to form the oxazolidinone ring.

    Introduction of the Hydroxymethyl Group: The final step involves the hydroxymethylation of the oxazolidinone ring, which can be achieved using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The butenyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-carboxy-2-oxazolidinone.

    Reduction: Formation of 3-(4-(3-Butenyloxy)phenyl)-5-(aminomethyl)-2-oxazolidinone.

    Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The butenyloxy and hydroxymethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 4-(3-Butenyloxy)benzoate: Similar structure but lacks the oxazolidinone ring.

    2-[2-(3-Butenyloxy)phenyl]-3-phenylquinolin-4(1H)-one: Contains a butenyloxy group but has a different core structure.

Uniqueness

3-(4-(3-Butenyloxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts specific biological activity, particularly its potential as an antimicrobial agent

Properties

CAS No.

64590-16-5

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-(4-but-3-enoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H17NO4/c1-2-3-8-18-12-6-4-11(5-7-12)15-9-13(10-16)19-14(15)17/h2,4-7,13,16H,1,3,8-10H2

InChI Key

IRYUPMWCPPTVCP-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=C(C=C1)N2CC(OC2=O)CO

Origin of Product

United States

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